molecular formula C20H16F2N2O2 B2709040 N-(2,4-difluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946378-22-9

N-(2,4-difluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2709040
CAS RN: 946378-22-9
M. Wt: 354.357
InChI Key: DMNODVNLLXSRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16F2N2O2 and its molecular weight is 354.357. The purity is usually 95%.
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Scientific Research Applications

1. Applications in Drug Metabolism Studies

N-(2,4-difluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been examined in the context of drug metabolism, specifically in the field of Human Immunodeficiency Virus (HIV) integrase inhibitors. The compound has been a subject of 19F-nuclear magnetic resonance (NMR) studies, where researchers have focused on understanding its metabolic fate and excretion balance in rats and dogs. This research is vital for determining the effectiveness and safety of such compounds in future pharmaceutical applications (Monteagudo et al., 2007).

2. Role in Synthesis and Structure-Activity Relationship Studies

This chemical entity is also significant in the synthesis and structure-activity relationship (SAR) studies of certain pyridine derivatives. Research in this area aims to develop compounds with potent and selective inverse agonistic properties for human CB1 receptors, which are crucial for understanding and treating various neurological and psychiatric conditions (Meurer et al., 2005).

3. Development of Aromatic Polyamides

Another key application is in the field of polymer science, particularly in the synthesis and characterization of aromatic polyamides. These polyamides have potential use in various industries due to their excellent thermal stability and solubility in organic solvents, characteristics imparted by the incorporation of the difluorophenyl group (Yang et al., 1999).

4. Catalysis and Chemical Synthesis

The compound plays a role in catalysis and chemical synthesis, particularly in the formation of Schiff's bases and azetidinones, which are important for the development of new antidepressant and nootropic agents. These applications are crucial in expanding the arsenal of drugs available for mental health treatment (Thomas et al., 2016).

5. Involvement in Organometallic Chemistry

In organometallic chemistry, this compound has been used in the synthesis of novel metallacrown ethers and metallastirrups. These have applications in understanding complex molecular structures and potentially in the development of new materials or catalysts (Ramakrishna et al., 2017).

6. Potential Antipathogenic Applications

Lastly, research into antipathogenic applications of derivatives of this compound is noteworthy. Studies have been conducted on thiourea derivatives, focusing on their interaction with bacterial cells and potential as antimicrobial agents with antibiofilm properties, highlighting the versatile nature of this compound in medical research (Limban et al., 2011).

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-18-9-8-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNODVNLLXSRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.